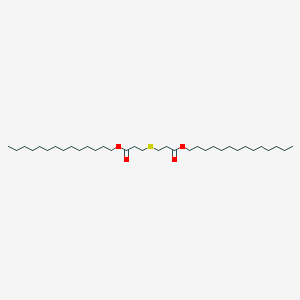

Dimyristyl thiodipropionate

Cat. No. B096562

Key on ui cas rn:

16545-54-3

M. Wt: 571 g/mol

InChI Key: LVEOKSIILWWVEO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06060137

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).

[Compound]

Name

tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

pentaerythritol tetrakis-(β-lauryl-thiopropionate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

1,1-biphenyl-4,4'-zyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

mono-di-nonylphenyl-phosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36]CC)=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC.C(OC(=O)CCSCCC(OCCCCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCCCC.[P].P(O)(O)O.P(O)(O)O.P(O)(O)O.C(C(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C(CCCCCCCCCCCCC)(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C1C=C(C(C)(C)C)C(O)=CC=1C)CCCCCCCCCCCC>>[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCC)=O

|

Step Two

[Compound]

|

Name

|

tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)O.P(O)(O)O.P(O)(O)O.C(CCCCCCCCCCCC)C(C(C(C(C1=C(C=C(C(=C1)C(C)(C)C)O)C)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)(CCCCCCCCCCCCC)CCCCCCCCCCCCC)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)CCCCCCCCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCCCCCC)=O

|

Step Five

[Compound]

|

Name

|

pentaerythritol tetrakis-(β-lauryl-thiopropionate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[P]

|

Step Eight

[Compound]

|

Name

|

1,1-biphenyl-4,4'-zyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

mono-di-nonylphenyl-phosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06060137

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).

[Compound]

Name

tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

pentaerythritol tetrakis-(β-lauryl-thiopropionate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

1,1-biphenyl-4,4'-zyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

mono-di-nonylphenyl-phosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36]CC)=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC.C(OC(=O)CCSCCC(OCCCCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCCCC.[P].P(O)(O)O.P(O)(O)O.P(O)(O)O.C(C(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C(CCCCCCCCCCCCC)(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C1C=C(C(C)(C)C)C(O)=CC=1C)CCCCCCCCCCCC>>[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCC)=O

|

Step Two

[Compound]

|

Name

|

tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)O.P(O)(O)O.P(O)(O)O.C(CCCCCCCCCCCC)C(C(C(C(C1=C(C=C(C(=C1)C(C)(C)C)O)C)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)(CCCCCCCCCCCCC)CCCCCCCCCCCCC)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)CCCCCCCCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCCCCCC)=O

|

Step Five

[Compound]

|

Name

|

pentaerythritol tetrakis-(β-lauryl-thiopropionate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[P]

|

Step Eight

[Compound]

|

Name

|

1,1-biphenyl-4,4'-zyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

mono-di-nonylphenyl-phosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06060137

Procedure details

dimyristyl-3,3'-thiodipropionate (molecular weight, 571; melting point 47 to 54° C.; commercial name, DMTD "YOSHITOMI" (YOSHITOMI), SUMILIZER TPM (SUMITOMO), ANTIOX M (NICHI-YU)). distearyl-3,3'-thiodipropionate (molecular weight, 683; melting point 61 to 68° C.; commercial name, DSTP "YOSHITOMI" (YOSHITOMI), SUMILIZER TPS (SUMITOMO), ANTIOX S (NICHI-YU)). pentaerythritol-tetrakis-(β-lauryl-thiopropionate) (molecular weight, 1162; melting point >46° C.; commercial name, SEENOX 412S (CYPRO), MARK AO-412S (ADECA ARGUS), SUMILIZER TP-D (SUMITOMO)). bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide (molecular weight, 874 to 927; commercial name, MARK AO-23 (ADECA ARGUS). phosphorus acide [1,1-biphenyl-4,4'-zyl-bis tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester (molecular weight, 1035; melting point 75 to 95° C.; commercial name, SANDSTAB P-EPQ (SAND), IRGAFOS P-EPQ FF (CIBA-GEIGY)). 3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester (molecular weight, 356; melting point 117 to 122° C.; commercial name, IRGANOX 1222 (CIBA-GEIGY)). tris (mixed mono-di-nonylphenyl-phosphite (molecular weight, 815; commercial name, MARK 329K (ADECA ARGUS), WESTON 399 (BORGWARNER)). tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol)-di-phosphite (molecular weight, 1238; commercial name, MARK 260 (ADECA ARGUS)). hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite (molecular weight, 1828; commercial name, MARK 522A (ADECA ARGUS)).

[Compound]

Name

tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

pentaerythritol tetrakis-(β-lauryl-thiopropionate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

1,1-biphenyl-4,4'-zyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

mono-di-nonylphenyl-phosphite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36]CC)=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC.C(OC(=O)CCSCCC(OCCCCCCCCCCCCCCCCCC)=O)CCCCCCCCCCCCCCCCC.[P].P(O)(O)O.P(O)(O)O.P(O)(O)O.C(C(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C(CCCCCCCCCCCCC)(CCCCCCCCCCCCC)C(CCCCCCCCCCCCC)(C1C=C(C(C)(C)C)C(O)=CC=1C)C1C=C(C(C)(C)C)C(O)=CC=1C)CCCCCCCCCCCC>>[CH2:1]([O:15][C:16](=[O:39])[CH2:17][CH2:18][S:19][CH2:20][CH2:21][C:22]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCC)=O

|

Step Two

[Compound]

|

Name

|

tetra tridecyl 4,4'-butylidene bis-(3-methyl-6-t-butylphenol) di-phosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

hexa tridecyl 1,1,3-tris(2-methyl-4-hydroxy-5-t-butylphenyl)butane triphosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)O.P(O)(O)O.P(O)(O)O.C(CCCCCCCCCCCC)C(C(C(C(C1=C(C=C(C(=C1)C(C)(C)C)O)C)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)(CCCCCCCCCCCCC)CCCCCCCCCCCCC)(C1=C(C=C(C(=C1)C(C)(C)C)O)C)CCCCCCCCCCCCC)CCCCCCCCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCCCCCCCC)=O

|

Step Five

[Compound]

|

Name

|

pentaerythritol tetrakis-(β-lauryl-thiopropionate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

bis[2-methyl-4{3-n-alkylthio propionyloxy}-5-tert-butylphenyl]sulfide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[P]

|

Step Eight

[Compound]

|

Name

|

1,1-biphenyl-4,4'-zyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

tetrakis [2,4- bis(1,1-dimethylethyl)phenyl]ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

3,5-di-tert-butyl-4-hydroxy benzyl phosphite di-ethylester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

mono-di-nonylphenyl-phosphite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCCCC)OC(CCSCCC(=O)OCCCCCCCCCCCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |